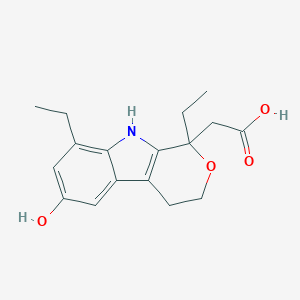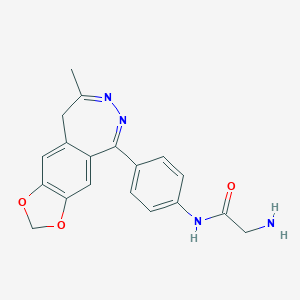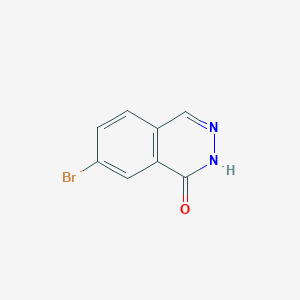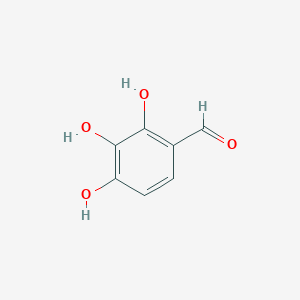
2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid
説明
“2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid” is also known as Vanillylmandelic acid (VMA). It is a chemical intermediate in the synthesis of artificial vanilla flavorings and is an end-stage metabolite of the catecholamines (epinephrine, and norepinephrine) .
Synthesis Analysis
VMA synthesis is the first step of a two-step process practiced by Rhodia since the 1970s to synthesize artificial vanilla. Specifically, the reaction entails the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide .Physical And Chemical Properties Analysis
“2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid” appears as a white powder. It has a molar mass of 198.173 g/mol. It is sparingly soluble in water and ethanol. The melting point is 133 °C .科学的研究の応用
Fluorescent Probe for Aluminum Detection
This compound has been used to create a synchronous fluorescent chemosensor for the selective analysis of Al³⁺ . The chemosensor displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity, which formed the basis for its sensitive detection .
Urinary Biomarker
3-Hydroxy-4-methoxymandelic acid (VMA) is used as a urinary biomarker. A method has been developed for the rapid, precise, quantitative measurement of VMA in urine . This method utilizes silica-gel-impregnated glass fiber as a support medium for thin-layer chromatography .
Synthesis of Pharmacologically Important Metal Complexes
4-Methoxyphenylacetic acid, a related compound, can be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Internal Standard for LC/MS Applications
This compound can be used as a stable labeled internal standard suitable for quantitating HVA levels in LC/MS applications such as clinical and diagnostic testing or endocrinology .
Electrochemiluminescence Studies
The compound has been used in electrochemiluminescence (ECL) studies of Ru (bpy) (3) (2+) using metabolites of catecholamines: homovanillic acid (HVA) and vanillylmandelic acid (VMA) as co-reactants .
Antifungal Activity
Related analogs of this compound have exhibited potent activity against the standard strains of dermatophytes M. gypseum, T. mentagrophytes var. erinaceid, and E. floccosum . These analogs have shown comparable activity with Griseofulvin, a commonly used agent in the treatment of mycoses caused by dermatophytes .
特性
IUPAC Name |
2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMUSCHKJYFZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914009 | |
| Record name | Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
CAS RN |
3695-24-7, 97294-81-0 | |
| Record name | (±)-3-Hydroxy-4-methoxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of separating 3-Hydroxy-4-methoxymandelic acid from its isomer, 4-Hydroxy-3-methoxymandelic acid?
A: Both 3-Hydroxy-4-methoxymandelic acid and 4-Hydroxy-3-methoxymandelic acid are isomers, meaning they have the same molecular formula but different structural arrangements. Differentiating between these isomers is crucial in analytical chemistry, particularly in biological samples. [] This is because the presence and concentration of these isomers can serve as indicators of certain physiological conditions or metabolic processes.
Q2: What analytical techniques are effective for identifying and quantifying 3-Hydroxy-4-methoxymandelic acid?
A: Research indicates that both gas chromatography-mass spectrometry (GC-MS) and reversed-phase high performance liquid chromatography (HPLC) are effective methods for analyzing 3-Hydroxy-4-methoxymandelic acid. [, ]
- GC-MS is particularly useful for identifying the compound within complex mixtures, as demonstrated by its use in analyzing extracts of Arteisia frigida before and after carbonization. []
- Reversed-phase HPLC, on the other hand, excels at separating 3-Hydroxy-4-methoxymandelic acid from its isomer, 4-Hydroxy-3-methoxymandelic acid. [] This separation is achieved using a chemically bonded octadecylsilane stationary phase and a citrate/ammonium phosphate buffer containing methanol as the mobile phase. [] The separated isomers can then be detected and quantified electrochemically. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)










